Product packaging for Tauroxicum(Cat. No.:CAS No. 648922-41-2)

Tauroxicum

Cat. No.: B10799495
CAS No.: 648922-41-2
M. Wt: 724.1 g/mol
InChI Key: BUDABWMEOIGHJW-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
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Description

Zinc carbobenzoxy-beta-alanyltaurinate is a synthetic, carbobenzoxy (Cbz)-protected dipeptide compound in a zinc salt formation. The core structure combines the amino acids beta-alanine and taurine, a pairing of significant research interest due to their established biological roles. The carbobenzoxy group serves to protect the molecule during synthesis, enhancing its stability and handling for research applications . Beta-alanine is a rate-limiting precursor in the synthesis of carnosine, a dipeptide with intracellular buffering and antioxidant properties in muscle and brain tissue . Taurine is an abundant amino acid in the CNS that functions as a partial agonist at glycine receptors, modulating inhibitory neurotransmission . Zinc is an essential trace element with catalytic, structural, and regulatory functions in numerous enzymes and proteins . The combination of these elements into a single molecule suggests potential research applications in studying metallo-peptide chemistry, neuropharmacology related to glycine receptor function, and cellular antioxidant mechanisms. The specific mechanisms of action and research value of the intact Zinc carbobenzoxy-beta-alanyltaurinate molecule are not fully elucidated and represent an area for further scientific investigation. This product is provided For Research Use Only. It is not intended for diagnostic or therapeutic purposes and is strictly not for human consumption.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C26H34N4O12S2Zn B10799495 Tauroxicum CAS No. 648922-41-2

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

648922-41-2

Molecular Formula

C26H34N4O12S2Zn

Molecular Weight

724.1 g/mol

IUPAC Name

zinc bis(2-[3-(phenylmethoxycarbonylamino)propanoylamino]ethanesulfonate)

InChI

InChI=1S/2C13H18N2O6S.Zn/c2*16-12(14-8-9-22(18,19)20)6-7-15-13(17)21-10-11-4-2-1-3-5-11;/h2*1-5H,6-10H2,(H,14,16)(H,15,17)(H,18,19,20);/q;;+2/p-2

InChI Key

BUDABWMEOIGHJW-UHFFFAOYSA-L

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NCCC(=O)NCCS(=O)(=O)[O-].C1=CC=C(C=C1)COC(=O)NCCC(=O)NCCS(=O)(=O)[O-].[Zn+2]

Origin of Product

United States

Advanced Synthetic Methodologies and Chemical Derivatization of Zinc Carbobenzoxy Beta Alanyltaurinate

Multistep Synthesis of the Carbobenzoxy-Beta-Alanyltaurine (B14147406) Ligand Precursor

The journey to Zinc Carbobenzoxy-beta-alanyltaurinate begins with the meticulous construction of its organic ligand, Carbobenzoxy-beta-alanyltaurine. This process is a multistep endeavor that combines principles of peptide synthesis and specialized functionalization techniques.

Beta-Alanyltaurine Synthesis and Functionalization Strategies

The backbone of the ligand is formed by the coupling of β-alanine and taurine (B1682933). The synthesis of β-alanine itself can be achieved through various chemical and biological routes. Chemical methods, while well-established, often necessitate extreme conditions such as high temperature and pressure. nih.gov In contrast, biological methods, including enzymatic conversion and whole-cell synthesis, offer the advantages of product specificity and milder reaction conditions. nih.gov For instance, β-alanine can be synthesized from L-aspartate using the enzyme aspartate ADC. nih.gov

Once β-alanine is obtained, it is coupled with taurine. Taurine, a derivative of cysteine, can be synthesized through the oxidation of the thiol group of cysteine, followed by decarboxylation. nih.gov The coupling of β-alanine and taurine to form a peptide-like bond requires the activation of the carboxylic acid group of β-alanine. This is a critical step to facilitate the formation of the amide linkage with the amino group of taurine.

A variety of coupling reagents common in peptide synthesis can be employed for this purpose. These reagents are designed to convert the carboxylic acid into a more reactive species that is susceptible to nucleophilic attack by the amine.

Carbobenzoxy Protection Group Chemistry in Peptide and Taurine Derivative Synthesis

To ensure the selective formation of the desired amide bond between β-alanine and taurine, the amino group of β-alanine must be protected. The Carbobenzoxy (Cbz or Z) group is a widely used protecting group in peptide synthesis and is particularly suitable for this purpose. researchgate.net The Cbz group is introduced by reacting β-alanine with benzyl (B1604629) chloroformate in the presence of a base.

The Cbz group is stable under various reaction conditions but can be readily removed by catalytic hydrogenation, a process that does not affect the newly formed amide bond or the sulfonic acid group of taurine. This strategic use of the Cbz protecting group is fundamental to the successful synthesis of the ligand precursor.

A general synthetic scheme for the ligand precursor can be outlined as follows:

Protection of β-alanine: The amino group of β-alanine is protected with a Carbobenzoxy (Cbz) group to yield N-Cbz-β-alanine. nih.gov

Activation of N-Cbz-β-alanine: The carboxylic acid of N-Cbz-β-alanine is activated to facilitate amide bond formation.

Coupling with Taurine: The activated N-Cbz-β-alanine is reacted with taurine to form Carbobenzoxy-beta-alanyltaurine.

Purification: The resulting ligand precursor is purified using chromatographic techniques to remove unreacted starting materials and byproducts.

Optimized Zinc Complexation and Purification Protocols for Zinc Carbobenzoxy-Beta-Alanyltaurinate

The formation of the final zinc complex involves the reaction of the Carbobenzoxy-beta-alanyltaurine ligand with a suitable zinc salt. The coordination of zinc(II) ions typically involves the deprotonated sulfonic acid group of the taurine moiety and potentially other donor atoms in the ligand.

The reaction conditions for complexation need to be carefully optimized to ensure high yield and purity of the desired product. Key parameters that influence the outcome of the reaction include:

pH: The pH of the reaction mixture is crucial as it affects the deprotonation of the sulfonic acid group and the coordination of the zinc ion.

Stoichiometry: The molar ratio of the ligand to the zinc salt must be controlled to favor the formation of the desired complex.

Solvent: The choice of solvent can influence the solubility of the reactants and the final product, thereby affecting the reaction rate and yield.

Temperature and Reaction Time: These parameters are optimized to ensure the reaction goes to completion without causing degradation of the complex.

Purification of the resulting Zinc Carbobenzoxy-beta-alanyltaurinate is a critical step to remove any unreacted ligand, zinc salts, and byproducts. A common and effective method for purifying zinc-containing proteins and peptides is Immobilized Metal Affinity Chromatography (IMAC) . nih.govnih.gov This technique utilizes the affinity of the zinc ion in the complex for a chelating resin immobilized on a solid support.

An optimized purification protocol would involve the following steps:

Column Preparation: An IMAC column is charged with a suitable metal ion, such as Ni²⁺ or Co²⁺, which can then be displaced by the zinc complex. nih.govnih.gov

Loading: The crude reaction mixture containing Zinc Carbobenzoxy-beta-alanyltaurinate is loaded onto the column.

Washing: The column is washed with a buffer to remove unbound impurities.

Elution: The bound zinc complex is eluted from the column using a competing ligand or by changing the pH.

Characterization: The purified complex is then characterized using various analytical techniques, such as spectroscopy and elemental analysis, to confirm its identity and purity.

Table 1: Optimized Parameters for Zinc Complexation

ParameterOptimized ConditionRationale
Ligand-to-Zinc Ratio 2:1To favor the formation of a neutral complex with two ligand molecules per zinc ion.
pH 6.0 - 7.5To ensure deprotonation of the sulfonic acid group for coordination while maintaining the stability of the complex.
Solvent Aqueous solution or a mixture of water and a polar organic solventTo ensure solubility of both the ligand and the zinc salt.
Temperature Room temperature to slightly elevated (e.g., 40-50°C)To facilitate the reaction without causing thermal degradation of the product.
Reaction Time 2-4 hoursTo allow the reaction to reach completion.

Development of Analogues and Prodrug Strategies for Modulating Zinc Carbobenzoxy-Beta-Alanyltaurinate Bioavailability

While Zinc Carbobenzoxy-beta-alanyltaurinate may possess inherent biological activity, its therapeutic potential can be limited by factors such as poor membrane permeability and metabolic instability. atlantis-press.com To address these challenges, the development of analogues and prodrugs is a key strategy. A prodrug is a pharmacologically inactive derivative of a parent drug molecule that undergoes biotransformation in the body to release the active drug. mdpi.com

The primary goals of developing analogues and prodrugs of Zinc Carbobenzoxy-beta-alanyltaurinate are to:

Enhance Bioavailability: Improve absorption from the gastrointestinal tract. mdpi.com

Increase Lipophilicity: Facilitate passage across biological membranes.

Improve Metabolic Stability: Protect the molecule from premature degradation by enzymes.

Target Specific Tissues: Direct the drug to its site of action.

One common prodrug strategy involves the esterification of the sulfonic acid or carboxylic acid groups. For instance, creating an ester prodrug can mask the polar groups, thereby increasing the lipophilicity of the molecule and enhancing its ability to cross cell membranes. Once inside the body, cellular esterases can cleave the ester bond, releasing the active parent compound. nih.gov

Another approach is to modify the β-alanine or taurine backbone to create analogues with improved pharmacokinetic properties. For example, introducing different substituents on the β-alanine moiety could influence its interaction with metabolic enzymes and transport proteins.

Table 2: Potential Prodrug Strategies for Zinc Carbobenzoxy-Beta-Alanyltaurinate

Prodrug StrategyModificationExpected Outcome
Ester Prodrug Esterification of the sulfonic acid group of the taurine moiety.Increased lipophilicity, enhanced membrane permeability.
Amide Prodrug Formation of an amide with the carboxylic acid of the β-alanine moiety.Modulation of solubility and metabolic stability.
Amino Acid Conjugation Attaching another amino acid to the molecule.Potential for active transport via amino acid transporters, improving absorption. tandfonline.com

The development of such analogues and prodrugs requires a thorough understanding of the structure-activity relationships of Zinc Carbobenzoxy-beta-alanyltaurinate. By systematically modifying its chemical structure, researchers can fine-tune its pharmacokinetic profile to optimize its therapeutic efficacy. The successful application of prodrug strategies has been demonstrated for various other compounds, offering a promising avenue for the future development of Zinc Carbobenzoxy-beta-alanyltaurinate-based therapeutics. mdpi.comnih.gov

Comprehensive Structural Characterization and Computational Analysis of Zinc Carbobenzoxy Beta Alanyltaurinate

Spectroscopic Probes for Investigating Zinc Carbobenzoxy-Beta-Alanyltaurinate Coordination Environment

Vibrational Spectroscopy (FTIR, Raman) for Ligand-Metal Interactions

Fourier-Transform Infrared (FTIR) and Raman spectroscopy are used to study the vibrational modes of molecules. When the carbobenzoxy-beta-alanyltaurinate ligand coordinates to the zinc ion, characteristic shifts in the vibrational frequencies of its functional groups (e.g., carboxylate, sulfonate, and amide groups) are expected. By comparing the spectra of the free ligand with that of the zinc complex, one can identify the specific sites of metal coordination and assess the strength of the ligand-metal bonds.

Electronic Spectroscopy for Understanding Electronic Transitions and Complex Stability

Electronic spectroscopy, primarily Ultraviolet-Visible (UV-Vis) spectroscopy, provides information about the electronic transitions within a molecule. While the d-shell of the Zn(II) ion is completely filled, making d-d transitions impossible, UV-Vis spectroscopy can be used to study ligand-to-metal charge transfer (LMCT) bands. The position and intensity of these bands can offer insights into the electronic structure of the coordination bonds and can be used to determine the stability constants of the complex in solution.

Crystallographic Techniques for High-Resolution Structural Determination of Zinc-Taurinate Complexes

Crystallographic methods are the gold standard for determining the precise three-dimensional arrangement of atoms in a solid material. These techniques would be essential for unequivocally establishing the structure of Zinc Carbobenzoxy-Beta-Alanyltaurinate.

Powder X-ray Diffraction for Polymorphic Forms and Solid-State Characteristics

Powder X-ray diffraction (PXRD) is used to analyze polycrystalline samples. While it does not provide the same level of detail as single-crystal analysis, PXRD is invaluable for identifying the crystalline phases present in a bulk sample and for detecting the existence of different polymorphic forms. Polymorphs are crystals of the same compound that have different arrangements of molecules in the solid state, which can lead to different physical properties. PXRD would be a key tool for the solid-state characterization of Zinc Carbobenzoxy-Beta-Alanyltaurinate.

Despite a comprehensive search for scholarly articles and research data, information specifically detailing the computational and structural analysis of "Zinc carbobenzoxy-beta-alanyltaurinate" is not available. General information on related zinc-amino acid complexes, computational chemistry techniques, and molecular modeling exists, but there are no dedicated studies on the precise molecule requested.

Therefore, it is not possible to generate the detailed scientific article as outlined in the user's request. The specific data required for the sections on Density Functional Theory (DFT), Molecular Dynamics (MD) simulations, and Quantitative Structure-Activity Relationship (QSAR) modeling for Zinc carbobenzoxy-beta-alanyltaurinate could not be located in the available scientific literature.

Further research on this specific compound would be required to provide the in-depth analysis requested.

Molecular and Cellular Mechanisms of Action of Zinc Carbobenzoxy Beta Alanyltaurinate

Elucidating the Role of Zinc Carbobenzoxy-Beta-Alanyltaurinate in Modulating Cellular Redox Balance

The structural combination of zinc with a β-alanine and taurine-containing ligand suggests a primary role in maintaining cellular redox homeostasis. This is theoretically achieved through direct interaction with reactive oxygen species and by bolstering the cell's own antioxidant defenses.

Interactions with Reactive Oxygen Species (ROS) and Free Radical Scavenging Pathways

The taurine (B1682933) component of the molecule is known for its cytoprotective and antioxidant properties, which include the ability to neutralize certain reactive oxygen species. The carbobenzoxy-beta-alanyl modification may influence the molecule's lipophilicity and cellular uptake, potentially directing its antioxidant activity to specific subcellular compartments. The zinc ion itself, while not a direct scavenger of free radicals, plays a crucial role in preventing their formation by occupying binding sites for redox-active metals like iron and copper in lipids and proteins.

Upregulation of Endogenous Antioxidant Enzyme Systems (e.g., Metallothioneins)

Zinc is a well-established inducer of metallothioneins, a family of cysteine-rich proteins with potent antioxidant capabilities. komen.org The release of the zinc ion from Zinc Carbobenzoxy-Beta-Alanyltaurinate within the cell could theoretically trigger the "zinc-sensing" transcription factor MTF-1 (Metal-Responsive Transcription Factor 1). Activation of MTF-1 leads to the increased expression of metallothionein (B12644479) genes, thereby enhancing the cell's capacity to buffer against oxidative stress. komen.org

Investigations into Zinc Carbobenzoxy-Beta-Alanyltaurinate Interaction with Zinc-Dependent Enzymes and Proteins

The bioavailability of the zinc ion from the carrier molecule is a critical factor in its potential to interact with the vast array of zinc-dependent proteins within the cell.

Binding Affinity and Specificity with Metalloenzymes and Zinc-Finger Proteins

For Zinc Carbobenzoxy-Beta-Alanyltaurinate to exert a biological effect beyond its direct antioxidant capacity, the zinc ion must be released and subsequently incorporated into the active sites of metalloenzymes or the structural domains of zinc-finger proteins. The binding affinity of the carbobenzoxy-beta-alanyltaurinate ligand for zinc would determine the kinetics of this release. A lower binding affinity might allow for easier donation of zinc to proteins that require it, while a very high affinity would render the compound more of a stable carrier with limited zinc-releasing capability.

Allosteric Modulation and Catalytic Site Interactions

Beyond the simple donation of a zinc ion, it is conceivable that the entire Zinc Carbobenzoxy-Beta-Alanyltaurinate molecule could interact with enzymes at allosteric sites—locations distinct from the active site that can modulate the enzyme's activity. The carbobenzoxy-beta-alanyltaurinate ligand, with its specific chemical structure, could theoretically bind to such sites on certain enzymes, leading to conformational changes that either enhance or inhibit their catalytic function. However, without specific experimental data, this remains a speculative mechanism.

Influence of Zinc Carbobenzoxy-Beta-Alanyltaurinate on Cellular Signaling Cascades

Given the integral role of zinc in cellular signaling, the introduction of Zinc Carbobenzoxy-Beta-Alanyltaurinate could potentially impact numerous signaling pathways. Zinc ions are known to act as second messengers and can modulate the activity of protein kinases and phosphatases, which are central to signal transduction. The taurine component also has known modulatory effects on signaling pathways related to calcium homeostasis and neurotransmission.

The combined effect of the zinc and the taurine-containing ligand could, in theory, lead to synergistic or unique effects on signaling cascades involved in cell proliferation, apoptosis, and inflammatory responses.

Modulation of Kinase and Phosphatase Activities

There is currently no specific scientific information available in peer-reviewed literature or detailed in patent disclosures that describes how Zinc Carbobenzoxy-Beta-Alanyltaurinate directly modulates the activities of specific kinases or phosphatases. While the zinc ion itself is known to be a crucial cofactor for numerous enzymes, including certain kinases and phosphatases, the precise effects of this particular zinc-containing compound on these signaling molecules have not been elucidated. Research detailing its binding affinity, inhibitory or activating concentrations (IC50 or EC50 values), or its impact on phosphorylation cascades is not publicly available.

Regulation of Transcription Factor Activation (e.g., NF-κB)

Similarly, the specific regulatory effects of Zinc Carbobenzoxy-Beta-Alanyltaurinate on the activation of transcription factors such as Nuclear Factor-kappa B (NF-κB) are not documented in the scientific literature. General claims regarding immune system modulation for related substances exist in non-scientific sources, but these lack the detailed molecular evidence required to understand the compound's impact on the NF-κB signaling pathway. There are no available studies demonstrating its influence on the phosphorylation and degradation of IκB, the nuclear translocation of NF-κB subunits, or its effect on the expression of NF-κB target genes.

Mechanisms of Cellular Homeostasis and Proteostasis Regulation by Zinc Carbobenzoxy-Beta-Alanyltaurinate

The role of Zinc Carbobenzoxy-Beta-Alanyltaurinate in the intricate processes of cellular homeostasis and proteostasis (protein homeostasis) is also an area lacking specific research. Cellular homeostasis involves maintaining a stable internal environment, a process in which zinc is known to play a vital part through its involvement in metallothionein regulation and antioxidant enzyme function. Proteostasis involves the quality control of proteins, including their synthesis, folding, and degradation. However, how the compound Zinc Carbobenzoxy-Beta-Alanyltaurinate specifically influences these complex cellular maintenance systems has not been a subject of published scientific investigation.

In Vitro Systems and in Silico Predictive Modeling for Zinc Carbobenzoxy Beta Alanyltaurinate Research

Design and Execution of Cell-Free Biochemical Assays to Probe Zinc Carbobenzoxy-Beta-Alanyltaurinate Activity

To elucidate the direct molecular interactions and potential enzymatic modulation by Zinc Carbobenzoxy-beta-alanyltaurinate, a series of cell-free biochemical assays can be designed. These assays provide a controlled environment to study the compound's activity without the complexity of cellular systems.

A primary approach involves screening the compound against a panel of zinc-dependent enzymes, such as matrix metalloproteinases (MMPs) and carbonic anhydrases, given the presence of zinc in the compound's structure. nih.govdocking.orgacs.org The assay principle would rely on monitoring the enzymatic activity in the presence and absence of Zinc Carbobenzoxy-beta-alanyltaurinate. For instance, a fluorogenic substrate for a specific MMP could be used, where cleavage of the substrate by the enzyme results in a measurable fluorescent signal. The assay would be performed in a multi-well plate format, allowing for the testing of a range of compound concentrations.

Another cell-free approach is a competitive binding assay. This can determine if the compound or its components can displace zinc from a known zinc-binding protein. A fluorescent zinc indicator, which increases in fluorescence upon binding to free zinc, could be utilized. The assay would involve incubating the zinc-bound protein with varying concentrations of Zinc Carbobenzoxy-beta-alanyltaurinate and measuring the change in fluorescence. An increase in fluorescence would suggest that the compound can mobilize zinc from the protein.

The following interactive table outlines a potential experimental design for a cell-free biochemical assay.

Assay TypeTarget Enzyme/ProteinDetection MethodExperimental ConditionsExpected Outcome
Enzyme Inhibition AssayMatrix Metalloproteinase-9 (MMP-9)Fluorogenic Substrate CleavageIncubate recombinant human MMP-9 with varying concentrations of Zinc Carbobenzoxy-beta-alanyltaurinate (0.1 µM to 100 µM) and a fluorogenic MMP-9 substrate. Measure fluorescence intensity over time.A dose-dependent decrease in the rate of fluorescence increase would indicate inhibition of MMP-9 activity.
Zinc Displacement AssayHuman Serum Albumin (HSA) - a known zinc-binding proteinFluorescent Zinc Indicator (e.g., FluoZin-3)Incubate zinc-saturated HSA with the compound and FluoZin-3. Measure fluorescence at an excitation/emission of 494/516 nm.An increase in fluorescence would suggest displacement of zinc from HSA by the compound.
Colorimetric Zinc Chelation AssayFree Zinc Ions (ZnCl2)Colorimetric Reagent (e.g., 5-Br-PAPS) jaica.comMix the compound with a known concentration of ZnCl2, followed by the addition of 5-Br-PAPS. Measure absorbance at 560 nm. jaica.comA reduction in the expected absorbance for the given zinc concentration would indicate that the compound is chelating the zinc ions.

Advanced Cell Culture Models for Investigating Intracellular Dynamics and Localization

To understand how Zinc Carbobenzoxy-beta-alanyltaurinate behaves within a cellular context, advanced cell culture models are indispensable. These models allow for the investigation of its uptake, intracellular distribution, and its effects on cellular processes.

Fluorescent Probes and Imaging Techniques for Tracking Zinc Carbobenzoxy-Beta-Alanyltaurinate

Directly tracking the compound within a cell can be challenging. However, its potential to alter intracellular zinc levels can be monitored using fluorescent zinc probes. Commercially available sensors such as FluoZin-3 AM or Zinpyr-1 can be loaded into cells. These probes are designed to exhibit an increase in fluorescence upon binding to free zinc ions.

Live-cell imaging using confocal microscopy would be employed to visualize the changes in intracellular zinc concentration in response to treatment with Zinc Carbobenzoxy-beta-alanyltaurinate. Cells, such as a human prostate cell line (e.g., PC-3) or a human epithelial cell line (e.g., HeLa), could be cultured on glass-bottom dishes suitable for high-resolution microscopy. nih.govnih.gov After loading with a zinc-sensitive fluorescent probe, a baseline fluorescence would be recorded. The compound would then be added to the cell culture medium, and time-lapse imaging would capture any changes in fluorescence intensity and localization.

The following table outlines a hypothetical dataset from a live-cell imaging experiment.

Cell LineFluorescent ProbeTreatmentTime PointObserved Change in FluorescenceInterpretation
PC-3 (Prostate Cancer)FluoZin-3 AM10 µM Zinc Carbobenzoxy-beta-alanyltaurinate5 minNo significant changeCompound has not yet significantly entered the cells or altered intracellular zinc.
PC-3 (Prostate Cancer)FluoZin-3 AM10 µM Zinc Carbobenzoxy-beta-alanyltaurinate30 minModerate increase in perinuclear fluorescenceCompound may be entering the cell and causing a localized release of zinc.
PC-3 (Prostate Cancer)FluoZin-3 AM10 µM Zinc Carbobenzoxy-beta-alanyltaurinate60 minSignificant, diffuse cytoplasmic fluorescence increaseWidespread increase in intracellular free zinc, suggesting significant uptake or effect on zinc homeostasis.

Computational Approaches for Predicting Biological Targets and Off-Target Effects

In silico methods are powerful tools for predicting the biological activity of a compound and can guide further experimental work. These computational approaches can help to identify potential protein targets and predict possible off-target effects.

Ligand-Based and Structure-Based Virtual Screening

Virtual screening can be used to search large databases of known protein structures or ligands to identify potential binding partners for Zinc Carbobenzoxy-beta-alanyltaurinate. nih.govresearchgate.netyoutube.com

In ligand-based virtual screening , the chemical structure of Zinc Carbobenzoxy-beta-alanyltaurinate is compared to databases of compounds with known biological activities. researchgate.netnih.gov If the compound is structurally similar to known inhibitors of a particular enzyme, it can be hypothesized that it may also inhibit that enzyme.

In structure-based virtual screening , the three-dimensional structure of the compound is docked into the binding sites of a library of protein crystal structures. nih.govdocking.orgacs.org Scoring functions are used to predict the binding affinity and pose of the compound in the protein's active site. docking.org This can be particularly useful for screening against metalloenzymes where the zinc ion plays a key role in the binding of ligands. nih.govdocking.orgacs.org

The following table illustrates the potential output of a virtual screening campaign.

Screening MethodDatabase/LibraryTop Predicted TargetDocking Score/Similarity IndexRationale
Ligand-Based (2D Similarity)ChEMBLAngiotensin-Converting Enzyme (ACE)Tanimoto Coefficient: 0.82Structural similarity to known ACE inhibitors containing a zinc-binding motif.
Structure-Based (Docking)Protein Data Bank (PDB)Carbonic Anhydrase II-9.5 kcal/molFavorable predicted binding energy with interactions involving the catalytic zinc ion.
Structure-Based (Docking)Protein Data Bank (PDB)Histone Deacetylase 6 (HDAC6)-8.9 kcal/molPredicted coordination with the zinc ion in the active site.

Network Pharmacology and Systems Biology Approaches for Pathway Delineation

Network pharmacology moves beyond the "one-target, one-drug" paradigm to consider the complex network of interactions that a compound can have within a biological system. nih.govnih.gov This approach integrates information about drug-target interactions, protein-protein interactions, and disease-associated gene networks.

For Zinc Carbobenzoxy-beta-alanyltaurinate, a network pharmacology approach would begin by identifying its potential targets through virtual screening and literature analysis of its components (carbobenzoxy-beta-alanine and taurine). These potential targets would then be mapped onto known protein-protein interaction networks. By analyzing the topology of this network, it is possible to identify key nodes and pathways that are likely to be perturbed by the compound.

This can help to generate hypotheses about the compound's mechanism of action and potential therapeutic applications or toxicities. For example, if the predicted targets are clustered within a specific signaling pathway, such as the MAPK signaling pathway, this would suggest that the compound's effects are mediated through this pathway.

Structure Activity Relationship Sar and Rational Design of Zinc Carbobenzoxy Beta Alanyltaurinate Analogues

Systematic Modification of the Carbobenzoxy-Beta-Alanyl Moiety and its Impact on Biological Activity

The carbobenzoxy-beta-alanyl portion of the molecule offers several avenues for systematic modification to probe and enhance biological activity. ontosight.ai This moiety consists of a beta-alanine (B559535) core, an amino group protected by a carbobenzoxy (Cbz) group, and a carbonyl group participating in an amide linkage to taurine (B1682933). nih.gov Modifications can be targeted at the Cbz group, the beta-alanine backbone, and the connecting amide bond.

Aromatic Ring Substitution: Introducing electron-donating or electron-withdrawing groups onto the phenyl ring can modulate the electronic properties and steric profile of the entire moiety. For instance, halogenation (F, Cl, Br) or the addition of methyl or methoxy (B1213986) groups could alter binding affinity and metabolic stability.

Replacement of the Cbz Group: The entire Cbz group could be replaced with other N-protecting groups used in medicinal chemistry to vary properties like solubility, stability, and target interaction. Examples include tert-butyloxycarbonyl (Boc), fluorenylmethyloxycarbonyl (Fmoc), or various sulfonyl derivatives.

The Beta-Alanine Backbone: The three-carbon chain of beta-alanine provides a flexible spacer.

Alkylation: Introducing alkyl groups (e.g., methyl, ethyl) at the alpha or beta positions of the alanine (B10760859) backbone can introduce steric hindrance, potentially leading to increased selectivity for a specific target by preventing binding to off-targets.

Conformational Constraint: Replacing the flexible ethyl chain with rigid structures, such as a cyclopropyl (B3062369) or cyclobutyl ring, can lock the molecule into a specific conformation. This can lead to a significant increase in potency if the constrained conformation is the one required for optimal binding.

The following table outlines hypothetical modifications to the carbobenzoxy-beta-alanyl moiety and their potential impact on biological activity.

Modification SiteModification ExamplePotential Impact on Biological Activity
Cbz Phenyl Ring Addition of para-chloro groupIncreased lipophilicity, potential for halogen bonding interactions, altered metabolic stability.
Replacement with naphthyl groupIncreased surface area for hydrophobic and pi-stacking interactions.
Cbz Carbonyl Replacement with sulfonyl groupAltered hydrogen bonding capacity and geometric arrangement.
Beta-Alanine (α-position) MethylationIntroduction of a chiral center, potential for increased steric hindrance affecting selectivity.
Beta-Alanine (β-position) HydroxylationIncreased polarity and hydrogen bonding potential.
Amide Linkage Conversion to thioamideAltered electronic character and hydrogen bonding properties.

Exploration of Diverse Zinc-Chelating Motifs and Their Influence on Coordination Chemistry

The biological activity of many zinc-dependent enzymes is modulated by molecules that can effectively chelate the zinc ion in the active site. In Zinc Carbobenzoxy-beta-alanyltaurinate, the zinc ion is coordinated by two molecules of the ligand. nih.govfda.gov The primary zinc-binding motif involves the sulfonate group of the taurine moiety and likely the amide carbonyl oxygen. nih.gov The coordination geometry of zinc complexes is flexible, with tetrahedral and octahedral geometries being common and often having similar energies. researchgate.netnih.gov This flexibility is crucial for its role in biological systems. nih.gov

Commonly explored zinc-chelating motifs in medicinal chemistry include:

Hydroxamates (-CONHOH): Potent zinc chelators, but can suffer from poor metabolic stability.

Carboxylates (-COOH): A common motif found in many drugs, forming stable complexes with zinc.

Thiols (-SH): Strong zinc binders, mimicking the cysteine residues often found in zinc-coordinating protein domains.

Phosphonates (-PO(OH)₂): Can act as transition-state analogues for reactions involving phosphate (B84403) groups.

Sulfonamides (-SO₂NH₂): A well-established class of zinc-binding groups, particularly in carbonic anhydrase inhibitors.

The table below summarizes the characteristics of different zinc-chelating motifs that could be incorporated into a carbobenzoxy-beta-alanyltaurinate analogue.

Zinc-Chelating MotifExample StructureCoordination Characteristics with Zinc(II)
Sulfonate (existing) R-SO₃⁻Forms relatively stable coordinate bonds; can act as a bidentate or monodentate ligand.
Carboxylate R-COO⁻Typically forms strong, often bidentate, coordination complexes.
Hydroxamate R-CONHOHForms very stable five-membered chelate rings; known for high affinity.
Thiol R-SHStrong, soft ligand for the soft acid Zn(II), mimicking cysteine coordination.
N-hydroxy-carboxamide R-CON(OH)R'Potent bidentate chelators.

The coordination of zinc by four carboxylate-oxygen centers from four separate ligands can result in a distorted tetrahedral environment. nih.gov The specific geometry and bond distances are critical for the stability and function of the resulting complex. nih.gov

Design Principles for Modulating Zinc Carbobenzoxy-Beta-Alanyltaurinate Selectivity and Potency

The rational design of more selective and potent analogues of Zinc Carbobenzoxy-beta-alanyltaurinate hinges on several key principles that leverage the SAR insights from the previous sections. These principles aim to optimize the interactions of the ligand with its intended biological target while minimizing off-target effects.

Target-Specific Interactions: Beyond zinc chelation, the rest of the molecule (the "scaffold") must make favorable contacts with the target protein. Modifications to the carbobenzoxy-beta-alanyl moiety should be guided by the topology of the target's binding pocket. For example, if the target has a deep hydrophobic pocket, extending the aromatic system of the Cbz group (e.g., to a biphenyl (B1667301) or naphthyl group) could enhance potency.

Conformational Rigidity: Flexible molecules often pay an entropic penalty upon binding. Introducing rigid elements, such as double bonds or small rings into the beta-alanine linker, can pre-organize the molecule into its bioactive conformation, thereby increasing affinity.

Optimizing the Zinc-Binding Group (ZBG): The choice of ZBG is critical. While strong chelators like hydroxamates might offer high potency, they may lack selectivity and chelate other biologically important metal ions or inhibit multiple zinc enzymes indiscriminately. A ZBG with moderate affinity but the ability to form specific hydrogen bonds with the target protein is often preferred for achieving selectivity.

Bioisosteric Replacement: This principle involves replacing functional groups with other groups that have similar physical or chemical properties but may lead to improved potency, selectivity, or pharmacokinetic properties. For instance, replacing the phenyl ring of the Cbz group with a pyridine (B92270) ring could introduce a hydrogen bond acceptor and alter solubility.

Exploiting Unique Target Features: Selectivity can be achieved by designing the analogue to interact with amino acid residues that are unique to the target enzyme and not present in related off-target enzymes. This requires detailed structural information of the target, often obtained from X-ray crystallography or cryo-electron microscopy.

Comparative Analysis of Zinc Carbobenzoxy-Beta-Alanyltaurinate with Other Zinc Complexes and Taurine Derivatives

The properties of Zinc Carbobenzoxy-beta-alanyltaurinate can be better understood through comparison with other zinc complexes and other taurine derivatives.

Comparison with Other Zinc Complexes: Zinc complexes are widely studied for various applications. atlantis-press.comnih.gov The nature of the organic ligand determines the complex's stability, solubility, and biological activity. For instance, zinc complexes with amino acids like aspartate and methionine have been investigated for their antimicrobial properties. researchgate.net Unlike simple zinc-amino acid chelates, Zinc Carbobenzoxy-beta-alanyltaurinate features a much larger and more complex organic ligand. nih.govresearchgate.net This complexity provides more opportunities for specific interactions with biological targets but may also increase its molecular weight and alter its pharmacokinetic profile. The Cbz group, in particular, adds significant lipophilicity compared to simple amino acid ligands. ontosight.ai

Comparison with Other Taurine Derivatives: Taurine is a beta-amino acid containing a sulfonic acid group, and it plays numerous physiological roles. ontosight.aiatlantis-press.com Its derivatives are explored for various therapeutic applications. The interaction between zinc and taurine is physiologically significant; zinc has been shown to modulate taurine transport in retinal cells, and the formation of taurine-zinc complexes may be important for retinal membrane stability. nih.govwalshmedicalmedia.comresearchgate.net Modifying taurine, as in Carbobenzoxy-beta-alanyltaurinate, can alter its natural biological activity and biodistribution. ontosight.ai While taurine itself has high water solubility, the addition of the carbobenzoxy-beta-alanyl moiety significantly increases its non-polar character, likely leading to different transport and distribution properties within the body. This modification could be intended to deliver taurine or a related pharmacophore to a less polar environment, such as a cell membrane or the active site of a protein. walshmedicalmedia.com

The following table provides a comparative overview:

Compound ClassKey Structural FeatureTypical Biological Investigation AreaPotential Advantage of Zinc Carbobenzoxy-beta-alanyltaurinate
Simple Zinc-Amino Acid Complexes (e.g., Zinc Aspartate) Small, polar amino acid ligand. researchgate.netNutrient supplements, antimicrobial agents. researchgate.netIncreased structural complexity for enhanced target specificity.
Zinc-Schiff Base Complexes Imine (C=N) linkage, often with sulfur/oxygen donors. atlantis-press.comCatalysis, antibacterial agents. atlantis-press.comPotentially more stable amide linkage compared to some imines.
Unmodified Taurine Small, highly polar molecule with a sulfonate group. ontosight.aiNeuromodulation, osmolyte, antioxidant. ontosight.aiwalshmedicalmedia.comIncreased lipophilicity for better membrane permeability or targeting non-polar binding sites.
Other Taurine Amides Taurine linked via its amino group to other moieties.Varied, depending on the attached group.The specific beta-alanine linker and Cbz group provide a unique size, shape, and electronic profile for target interaction.

Emerging Research Frontiers and Methodological Advancements for Zinc Carbobenzoxy Beta Alanyltaurinate

Integration of Artificial Intelligence and Machine Learning in Zinc Carbobenzoxy-Beta-Alanyltaurinate Research

Artificial intelligence (AI) and machine learning (ML) are revolutionizing pharmaceutical research, and their application to the study of zinc compounds like Zinc Carbobenzoxy-Beta-Alanyltaurinate holds immense potential. hdmz.com These computational tools can accelerate the discovery and development process by analyzing vast datasets to identify patterns and make predictions that are beyond the scope of traditional analysis. acs.orgacs.orgnih.gov

Key Applications of AI and ML:

Predicting Physicochemical Properties and Bioactivity: ML models can be trained on existing data for zinc-containing compounds to predict the properties of novel molecules like Zinc Carbobenzoxy-Beta-Alanyltaurinate. acs.orgacs.org This includes predicting its potential interactions with biological targets and its likely bioavailability.

High-Throughput Screening: AI can be used to virtually screen large libraries of compounds to identify those with desirable characteristics. acs.org For instance, ML algorithms could be employed to predict which zinc complexes are most likely to have beneficial biological effects.

Modeling Complex Biological Systems: Deep learning architectures are being developed to model the energetics and conformational diversity of zinc complexes. acs.orgnih.gov This can provide insights into how Zinc Carbobenzoxy-Beta-Alanyltaurinate might interact with proteins and other biological molecules. nih.gov

Data Analysis from Spectroscopic Techniques: ML algorithms, such as artificial neural networks (ANN) and support vector regression (SVR), have been shown to be more accurate and efficient than conventional methods for analyzing data from techniques like spectroscopic ellipsometry for zinc-containing nanocomposites. azoai.com

Examples of ML Algorithms in Zinc Research:

Machine Learning AlgorithmApplicationStudy FocusOutcome
Random Forest Regressor Filling in missing electrochemical properties in a dataset of zinc compounds.High-throughput screening of cathode materials for zinc-ion batteries.Enabled the use of a larger dataset for developing predictive models. acs.org
Sparrow Search Algorithm-Light Gradient Boosting Machine (SSA-LGBM) Developing a hybrid model for predicting the performance of zinc-ion battery cathodes.High-throughput screening of cathode materials for zinc-ion batteries.Accelerated the discovery of efficient and stable cathode materials. acs.org
Harris Hawk Optimization-Deep Neural Networks (HHO-DNN) Developing a hybrid model for predicting the performance of zinc-ion battery cathodes.High-throughput screening of cathode materials for zinc-ion batteries.Provided a robust framework for future materials exploration. acs.org
Support-Vector Regression (SVR), Artificial Neural Networks (ANN) Predicting the physiological effects of zinc oxide micro/nanoparticles.Evaluating the impact of ZnO particles on Carum copticum.SVR with a radial basis function kernel was selected as a comprehensive predictive model. nih.gov

The integration of AI and ML is poised to significantly enhance our understanding of Zinc Carbobenzoxy-Beta-Alanyltaurinate, from its fundamental chemical properties to its complex biological interactions.

Development of Advanced Biosensors for Real-time Monitoring of Zinc Carbobenzoxy-Beta-Alanyltaurinate Interactions

Real-time monitoring of the interactions of Zinc Carbobenzoxy-Beta-Alanyltaurinate within biological systems is a significant challenge. Advanced biosensors offer a promising solution by providing sensitive and selective detection of zinc ions and their complexes. acs.orgresearchgate.net

Types of Advanced Biosensors:

Fluorescent Biosensors: These sensors utilize fluorescent probes that exhibit a change in fluorescence intensity upon binding to zinc. researchgate.net They are highly sensitive and allow for real-time imaging of zinc dynamics in living cells.

Whole-Cell Biosensors: These biosensors are engineered microorganisms, such as E. coli, that produce a detectable signal, like a pigment, in response to specific concentrations of zinc. acs.orgacs.orgnih.gov They offer a low-cost and field-deployable option for assessing zinc status. acs.orgnih.gov

Electrochemical Biosensors: These sensors are based on the electrochemical detection of zinc. For example, biosensors utilizing metal-organic frameworks (MOFs) have been developed for the detection of various analytes and show promise for zinc sensing. mdpi.com

Quartz Crystal Microbalance (QCM) Biosensors: QCM-based sensors can detect zinc oxide nanoparticles with high sensitivity in real-time by measuring changes in frequency as the nanoparticles bind to the sensor surface. mdpi.com

Key Features of Advanced Zinc Biosensors:

Biosensor TypeDetection PrincipleKey FeaturesPotential Application for Zinc Carbobenzoxy-Beta-Alanyltaurinate
Fluorescent Biosensors Chelation-enhanced fluorescence. researchgate.netHigh sensitivity, selectivity, real-time bioimaging. researchgate.netMonitoring the intracellular release and distribution of zinc from the compound.
Whole-Cell Biosensors Genetically engineered cells producing a visible readout (e.g., pigment) in response to zinc. acs.orgnih.govLow-cost, minimal equipment required, suitable for field use. acs.orgnih.govAssessing the bioavailability of zinc from the compound in different biological matrices.
Electrochemical Biosensors Electrochemical transduction of the binding event. mdpi.comHigh sensitivity, potential for miniaturization.Real-time monitoring of the compound's interaction with specific biological targets.
Quartz Crystal Microbalance (QCM) Biosensors Mass-sensitive detection based on frequency changes. mdpi.comReal-time and highly sensitive detection. mdpi.comStudying the binding kinetics of the compound to immobilized target molecules.

The development of these advanced biosensors will provide powerful tools for elucidating the dynamic behavior of Zinc Carbobenzoxy-Beta-Alanyltaurinate in biological environments.

Identification of Unexplored Biological Targets and Pathways for Further Investigation

While the primary applications of zinc compounds are often related to their role as a source of the essential mineral zinc, the unique chemical structure of Zinc Carbobenzoxy-Beta-Alanyltaurinate suggests that it may have other, as-yet-unexplored biological targets and pathways. Research into the broader biological activities of zinc complexes is an active area of investigation. mdpi.comnih.gov

Potential Areas for Investigation:

Zinc-Sensing Receptors and Signaling Pathways: Extracellular zinc can act as a signaling molecule by activating specific receptors, such as the G protein-coupled receptor GPR39. mdpi.comnih.gov Investigating whether Zinc Carbobenzoxy-Beta-Alanyltaurinate or its metabolites can modulate these pathways could reveal novel therapeutic applications. The activation of GPR39 can influence intracellular calcium signaling and other downstream pathways. mdpi.com

Enzyme Inhibition or Activation: Zinc is a cofactor for a vast number of enzymes. nih.gov The carbobenzoxy-beta-alanyltaurinate ligand could potentially direct the zinc ion to specific enzymatic sites, leading to either inhibition or enhanced activity. For example, certain zinc complexes have been shown to inhibit caspases, enzymes involved in apoptosis. mdpi.com

Transcription Factor Regulation: Many transcription factors contain zinc finger domains that are essential for their DNA-binding activity and function. sciencedaily.commdpi.com It is conceivable that Zinc Carbobenzoxy-Beta-Alanyltaurinate could influence gene expression by interacting with these zinc-dependent proteins.

Interaction with Zinc Transporters: The uptake, efflux, and intracellular distribution of zinc are tightly controlled by two families of zinc transporters, ZIP and ZnT. nih.gov Studying the effect of Zinc Carbobenzoxy-Beta-Alanyltaurinate on the expression and activity of these transporters could provide insights into its influence on cellular zinc homeostasis.

Unexplored Biological Targets and Rationale for Investigation:

Potential Target/PathwayRationale for InvestigationPotential Research Approach
GPR39 Receptor Extracellular zinc is a known agonist for this receptor, which is involved in various physiological processes. mdpi.comnih.govAssess the binding affinity and functional activity of Zinc Carbobenzoxy-Beta-Alanyltaurinate at the GPR39 receptor using in vitro assays.
Matrix Metalloproteinases (MMPs) MMPs are zinc-dependent endopeptidases involved in tissue remodeling and disease. The ligand structure might confer specificity for certain MMPs.Screen a panel of MMPs for inhibition by Zinc Carbobenzoxy-Beta-Alanyltaurinate.
Zinc Finger Transcription Factors The compound could potentially modulate the activity of these key regulators of gene expression. sciencedaily.commdpi.comUtilize proteomic approaches to identify zinc finger proteins that interact with the compound or its metabolites.
Zinc Transporters (ZIP and ZnT families) The compound's influence on zinc homeostasis could be mediated through these transporters. nih.govMeasure changes in the expression and activity of zinc transporters in cells treated with the compound.

By exploring these and other potential biological targets, researchers may uncover novel applications and a deeper understanding of the biological role of Zinc Carbobenzoxy-Beta-Alanyltaurinate beyond its function as a simple zinc donor.

Q & A

Q. What are the common synthetic routes for Zinc carbobenzoxy-beta-alanyltaurinate, and what methodological considerations are critical for optimizing yield and purity?

The synthesis typically involves reacting carbobenzoxy-beta-alanine (Z-β-Ala-OH) with taurine derivatives under controlled conditions. Key steps include:

  • Solvent selection : Ethanol or aqueous NaOH solutions are used to facilitate carbobenzoxy (Cbz) group deprotection and zinc coordination .
  • Temperature control : Reactions conducted at 25–40°C minimize side reactions while ensuring high yields .
  • Purity validation : Thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) are essential for confirming structural integrity and purity during synthesis . Methodological rigor requires iterative optimization of stoichiometry, reaction time, and purification techniques (e.g., recrystallization).

Q. Which analytical techniques are most effective for characterizing the structural integrity and purity of Zinc carbobenzoxy-beta-alanyltaurinate?

  • Spectroscopic methods : NMR (¹H, ¹³C) confirms molecular structure and ligand coordination to zinc. Infrared (IR) spectroscopy identifies functional groups (e.g., C=O, NH) .
  • Chromatography : High-performance liquid chromatography (HPLC) and TLC assess purity and monitor reaction progress .
  • Elemental analysis : Quantifies zinc content and validates stoichiometric ratios.

Q. How can researchers assess the stability of Zinc carbobenzoxy-beta-alanyltaurinate under varying experimental conditions (e.g., pH, temperature)?

  • Accelerated stability studies : Expose the compound to extreme pH (2–10) and temperatures (4–60°C) to simulate degradation pathways.
  • Kinetic modeling : Use UV-Vis spectroscopy or mass spectrometry to track decomposition rates and identify degradation products .
  • Storage protocols : Evaluate inert atmospheres (e.g., argon) and desiccants to prevent hydrolysis or oxidation .

Advanced Research Questions

Q. What experimental design strategies are recommended to address contradictory findings in the biological activity of Zinc carbobenzoxy-beta-alanyltaurinate across studies?

  • Controlled replication : Standardize cell culture media, zinc concentrations, and assay protocols (e.g., MTT assays) to isolate variables causing discrepancies .
  • Systematic reviews : Meta-analyses of existing data can identify confounding factors (e.g., impurity levels, solvent interference) .
  • Dose-response curves : Quantify activity thresholds and assess non-linear effects in in vitro vs. in vivo models .

Q. How can mixed-methods approaches resolve uncertainties in the coordination chemistry of Zinc carbobenzoxy-beta-alanyltaurinate?

  • Computational modeling : Density functional theory (DFT) predicts zinc-ligand binding energies and geometry, complementing experimental data from X-ray crystallography .
  • Spectroscopic triangulation : Pair NMR with extended X-ray absorption fine structure (EXAFS) to validate coordination environments .
  • Isothermal titration calorimetry (ITC) : Quantifies thermodynamic parameters (ΔH, ΔS) of zinc-ligand interactions .

Q. What theoretical frameworks are appropriate for interpreting the structure-activity relationships (SAR) of Zinc carbobenzoxy-beta-alanyltaurinate in complex biological systems?

  • Ligand-field theory : Explains zinc’s electronic configuration and redox stability in biological matrices .
  • Molecular docking : Predicts binding affinities to target proteins (e.g., zinc-dependent enzymes) using software like AutoDock .
  • Pharmacokinetic models : Integrate SAR with bioavailability data to predict tissue distribution and metabolic pathways .

Methodological Best Practices

  • Data validation : Triangulate results across multiple techniques (e.g., HPLC, NMR, elemental analysis) to ensure reproducibility .
  • Ethical rigor : Adhere to safety protocols for zinc handling (e.g., PPE, fume hoods) as outlined in synthesis guidelines .
  • Transparency : Document reaction conditions, purity thresholds, and instrument calibration details to enable replication .

For literature reviews, prioritize peer-reviewed journals over commercial databases (e.g., avoid ) and utilize systematic review methodologies to mitigate bias .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.